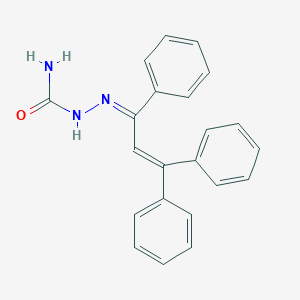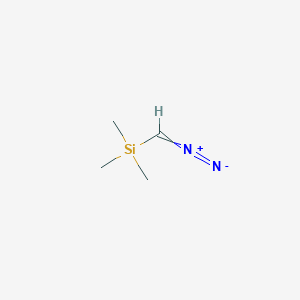
トリメチルシリルジアゾメタン
概要
説明
Trimethylsilyldiazomethane (TMSD) is an organosilicon compound that is widely used in organic synthesis. It is a colorless, volatile liquid that is highly reactive and flammable. TMSD is a versatile reagent that can be used for a variety of transformations and is particularly useful for the synthesis of a wide range of organic compounds.
科学的研究の応用
非ステロイド性抗炎症薬(NSAIDs)の誘導体化
トリメチルシリルジアゾメタン(TMSD)は、ガスクロマトグラフィー法によるイブプロフェン、ケトプロフェン、ナプロキセンなどのNSAIDsの微量分析のための誘導体化試薬として使用されてきました。 誘導体化プロセスはシンプルで、迅速かつ効率的であり、微量分析に適しているため、TMSDは環境マトリックス中の酸性薬物の決定のための優れた代替手段となります .
カルボン酸およびアルコールのメチル化
TMSDは、天然に存在するカルボン酸およびアルコールのメチル化のための温和で効率的な試薬として役立ちます。 非常に穏やかな条件下でほぼ定量的なエステル化を可能にし、高度に立体的に障害されたアルコールを対応するメチルエーテルに直接変換することができます .
カルボン酸化合物の分析
GC-MSと組み合わせて、TMSDは自然界に広く存在するさまざまなカルボン酸化合物の分析に広く用いられてきました。 その迅速な反応と準備の良さから魅力的な選択肢ですが、スペクトル解釈を複雑にする可能性のあるアーティファクトを避けるために注意が必要です .
ドイル・キルムス反応
TMSDは、ドイル・キルムス反応における試薬であり、アリルスルフィドおよびアリルアミンが関与します。 この反応は、さまざまな有機化合物の合成において重要であり、有機合成におけるTMSDの汎用性を示しています .
アルキリデンカルベンの生成
TMSDのリチウム塩は、アルキルアリールケトンおよびアルデヒドとスムーズに反応して、アルキリデンカルベン中間体を通じて対応する相同アルキンを与えます。 このアプリケーションは、特にヘテロ環の調製に有用であり、有機合成における化合物の有用性を示しています .
環境微量分析
TMSDは、選択されたNSAIDsの環境微量分析のための新しい誘導体化試薬として使用されてきました。 このアプリケーションは、環境化学におけるTMSDの重要性を強調しており、医薬品汚染のリスクを評価するために、感度が高く信頼性の高い分析方法が必要です .
作用機序
Trimethylsilyldiazomethane, also known as (Trimethylsilyl)diazomethane, is an organosilicon compound used in organic chemistry as a methylating agent . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Trimethylsilyldiazomethane primarily targets carboxylic acids . It acts as a methylating agent, converting carboxylic acids to their methyl esters . It also reacts with alcohols to give methyl ethers .
Mode of Action
Trimethylsilyldiazomethane interacts with its targets through a process of methylation . It had been proposed that the trimethylsilyl reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies support that the trimethylsilyl reagent itself is the active methylating agent .
Biochemical Pathways
The primary biochemical pathway affected by trimethylsilyldiazomethane is the conversion of carboxylic acids to their methyl esters . The overall result of this reaction is the methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .
Result of Action
The primary molecular effect of trimethylsilyldiazomethane’s action is the conversion of carboxylic acids to their methyl esters . This conversion is a key step in many organic synthesis processes. At the cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action of trimethylsilyldiazomethane can be influenced by various environmental factors. For instance, the temperature and reaction time can affect the reaction yield . Furthermore, the compound has been shown to be a safe, non-explosive, and less-toxic alternative for determining acidic drugs in environmental matrices .
Safety and Hazards
将来の方向性
Trimethylsilyldiazomethane has been described as a safe, non-explosive, cost-effective, and less-toxic reagent for phenol derivatization in GC applications . It has been used as a reliable, clean, safe, easier to handle, time-saving, and cost-efficient alternative . It has been described as an O-methylation reagent in synthetic organic reactions, including the Arndt-Eistert homologation, O-methylation of carboxylic acids, and even phenols in pure solvents .
生化学分析
Biochemical Properties
Trimethylsilyldiazomethane plays a significant role in biochemical reactions. It is used to convert carboxylic acids to their methyl esters . It reacts with carboxylic acids and alcohols to form methyl esters and methyl ethers, respectively . The nature of these interactions involves the transfer of a methyl group from Trimethylsilyldiazomethane to the carboxylic acid or alcohol, resulting in the formation of the ester or ether and the release of nitrogen gas .
Cellular Effects
It is known that the compound is used in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) for trace analysis . This suggests that Trimethylsilyldiazomethane may interact with cellular components in a way that modifies their chemical structure and potentially their function.
Molecular Mechanism
The molecular mechanism of Trimethylsilyldiazomethane involves its reaction with carboxylic acids and alcohols. It had been proposed that the reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies instead support that the reagent itself is the active methylating agent . Regardless of the mechanistic details, the overall result is methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .
Temporal Effects in Laboratory Settings
The effects of Trimethylsilyldiazomethane over time in laboratory settings are primarily related to its use as a derivatizing agent. The reaction of Trimethylsilyldiazomethane with carboxylic acids and alcohols is fast and efficient , making it suitable for trace analysis . The presence of multiple impurities can interfere with spectral analysis .
Metabolic Pathways
Trimethylsilyldiazomethane is involved in the methylation of carboxylic acids and alcohols . This process forms part of larger metabolic pathways, particularly those involving the metabolism of fatty acids and other carboxylic acid-containing compounds.
特性
IUPAC Name |
diazomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSBJMLAHVLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074653 | |
| Record name | Silane, (diazomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow liquid; [HSDB] | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
96 °C at 775 mm Hg | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Insoluble in water | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Greenish-yellow liquid | |
CAS RN |
18107-18-1 | |
| Record name | Trimethylsilyldiazomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyldiazomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (diazomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLSILYLDIAZOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylsilyldiazomethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



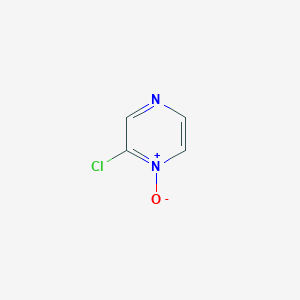

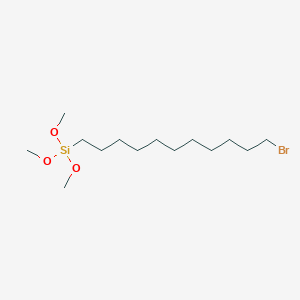
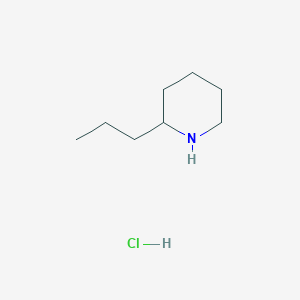

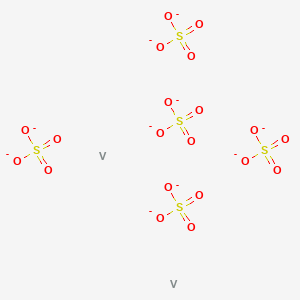
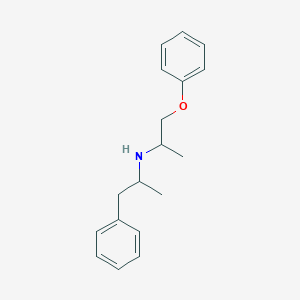

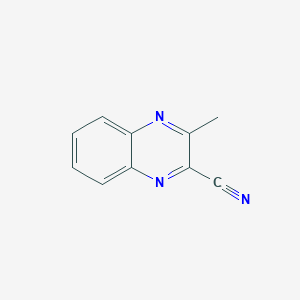
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)


